molecular formula C12H27PS3 B12536664 Phosphonotrithioic acid, octyl-, diethyl ester CAS No. 651727-23-0

Phosphonotrithioic acid, octyl-, diethyl ester

Cat. No.: B12536664
CAS No.: 651727-23-0
M. Wt: 298.5 g/mol
InChI Key: OMNKSPMDKOPBPS-UHFFFAOYSA-N
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Description

Phosphonotrithioic acid, octyl-, diethyl ester is a chemical compound with the molecular formula C12H27O2PS3 It is a member of the organophosphorus compounds, which are widely used in various industrial and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonotrithioic acid, octyl-, diethyl ester typically involves the reaction of octyl alcohol with diethyl phosphonotrithioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phosphonotrithioic acid, octyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonotrithioic acid derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various phosphonotrithioic acid derivatives, alcohols, and substituted esters

Scientific Research Applications

Phosphonotrithioic acid, octyl-, diethyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the formulation of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of phosphonotrithioic acid, octyl-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its desired effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester

Uniqueness

Phosphonotrithioic acid, octyl-, diethyl ester is unique due to its specific ester group and the presence of the octyl chain. This structural difference imparts distinct chemical properties and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

651727-23-0

Molecular Formula

C12H27PS3

Molecular Weight

298.5 g/mol

IUPAC Name

bis(ethylsulfanyl)-octyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27PS3/c1-4-7-8-9-10-11-12-13(14,15-5-2)16-6-3/h4-12H2,1-3H3

InChI Key

OMNKSPMDKOPBPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=S)(SCC)SCC

Origin of Product

United States

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